molecular formula C7H8O4 B12667971 (1)-Tetrahydro-2,2-dimethyl-5-oxo-3-furoic acid CAS No. 97416-85-8

(1)-Tetrahydro-2,2-dimethyl-5-oxo-3-furoic acid

Katalognummer: B12667971
CAS-Nummer: 97416-85-8
Molekulargewicht: 156.14 g/mol
InChI-Schlüssel: ZFCPPVIJDJWLNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1)-Tetrahydro-2,2-dimethyl-5-oxo-3-furoic acid is an organic compound with a unique structure that includes a furan ring, a ketone group, and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1)-Tetrahydro-2,2-dimethyl-5-oxo-3-furoic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a suitable diene with a dienophile in the presence of a catalyst to form the furan ring. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and pressure control is crucial in these processes to maintain the desired reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

(1)-Tetrahydro-2,2-dimethyl-5-oxo-3-furoic acid can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted furan derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

(1)-Tetrahydro-2,2-dimethyl-5-oxo-3-furoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (1)-Tetrahydro-2,2-dimethyl-5-oxo-3-furoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, its ketone group can form hydrogen bonds with active sites of enzymes, affecting their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Furoic Acid: Similar structure but lacks the tetrahydro and dimethyl groups.

    2,5-Dimethylfuran: Similar furan ring but lacks the carboxylic acid and ketone groups.

    Levulinic Acid: Contains a ketone and carboxylic acid group but lacks the furan ring.

Eigenschaften

CAS-Nummer

97416-85-8

Molekularformel

C7H8O4

Molekulargewicht

156.14 g/mol

IUPAC-Name

2,2-dimethyl-5-oxofuran-3-carboxylic acid

InChI

InChI=1S/C7H8O4/c1-7(2)4(6(9)10)3-5(8)11-7/h3H,1-2H3,(H,9,10)

InChI-Schlüssel

ZFCPPVIJDJWLNW-UHFFFAOYSA-N

Kanonische SMILES

CC1(C(=CC(=O)O1)C(=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.